molecular formula C11H15NO B14835873 2-Cyclopropoxy-5-ethylaniline

2-Cyclopropoxy-5-ethylaniline

Cat. No.: B14835873
M. Wt: 177.24 g/mol
InChI Key: AQSSUUPWVZTEQE-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-ethylaniline is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is a derivative of aniline, featuring a cyclopropoxy group and an ethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-ethylaniline can be achieved through several methods. One common approach involves the nitration of aniline, followed by reduction to form the corresponding amine . Another method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-ethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the corresponding amine .

Scientific Research Applications

2-Cyclopropoxy-5-ethylaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Ethylaniline: Similar in structure but lacks the cyclopropoxy group.

    2-Methoxy-5-ethylaniline: Similar but with a methoxy group instead of a cyclopropoxy group. It has different reactivity and applications.

Uniqueness

2-Cyclopropoxy-5-ethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-cyclopropyloxy-5-ethylaniline

InChI

InChI=1S/C11H15NO/c1-2-8-3-6-11(10(12)7-8)13-9-4-5-9/h3,6-7,9H,2,4-5,12H2,1H3

InChI Key

AQSSUUPWVZTEQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CC2)N

Origin of Product

United States

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